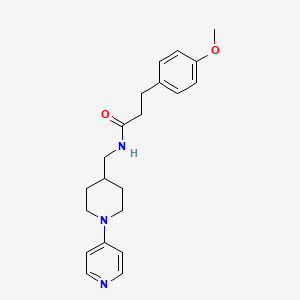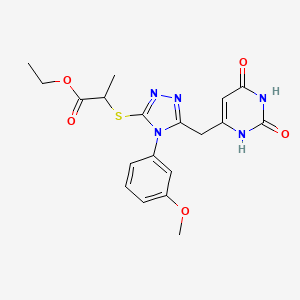
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, also known as MPMP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide involves the reaction of 4-methoxybenzoyl chloride with N-(1-(pyridin-4-yl)piperidin-4-yl)methanamine in the presence of a base to form the intermediate 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide.
Starting Materials
4-methoxybenzoyl chloride, N-(1-(pyridin-4-yl)piperidin-4-yl)methanamine, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve N-(1-(pyridin-4-yl)piperidin-4-yl)methanamine in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution., Step 2: Slowly add 4-methoxybenzoyl chloride to the reaction mixture while stirring at room temperature., Step 3: Allow the reaction mixture to stir at room temperature for several hours., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization to obtain 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide as a white solid.
Mechanism Of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to enhance the release of dopamine and serotonin, two neurotransmitters that play a critical role in the regulation of mood, motivation, and reward. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has also been shown to modulate the activity of various receptors, including the mu-opioid receptor, which is involved in the regulation of pain perception.
Biochemical And Physiological Effects
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to have several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has also been shown to protect neurons from oxidative stress and neurotoxicity, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is its potent analgesic and anti-inflammatory effects, which make it a valuable tool for studying pain and inflammation in animal models. However, one of the main limitations of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is its complex synthesis method, which can make it difficult to obtain in large quantities for use in experiments.
Future Directions
There are several future directions for the study of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide. One area of research is the development of new pain medications based on the structure of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide. Another area of research is the investigation of the potential neuroprotective effects of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide and its potential applications in various fields.
Scientific Research Applications
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-5-2-17(3-6-20)4-7-21(25)23-16-18-10-14-24(15-11-18)19-8-12-22-13-9-19/h2-3,5-6,8-9,12-13,18H,4,7,10-11,14-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWUOKOJQAUCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2660040.png)

![N-(4-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2660042.png)
![5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2660043.png)
![3-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2660044.png)
![2-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2660046.png)
![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)furan-2-carboxamide](/img/structure/B2660048.png)
![2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B2660052.png)
![5-Azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2660054.png)
![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2660055.png)


![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2660059.png)
![2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2660061.png)